4-[(2-Bromo-4-methylphenyl)diazenyl]phenol
Description
4-[(2-Bromo-4-methylphenyl)diazenyl]phenol is an organic compound with the molecular formula C13H11BrN2O. It is a derivative of phenol, where the phenol ring is substituted with a diazenyl group (N=N) linked to a brominated methylphenyl group. This compound is known for its vibrant color and is often used in dye and pigment industries .
Properties
Molecular Formula |
C13H11BrN2O |
|---|---|
Molecular Weight |
291.14 g/mol |
IUPAC Name |
4-[(2-bromo-4-methylphenyl)diazenyl]phenol |
InChI |
InChI=1S/C13H11BrN2O/c1-9-2-7-13(12(14)8-9)16-15-10-3-5-11(17)6-4-10/h2-8,17H,1H3 |
InChI Key |
YIDMWLUFNVJJHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=CC=C(C=C2)O)Br |
solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Bromo-4-methylphenyl)diazenyl]phenol typically involves a diazotization reaction followed by azo coupling. The process begins with the bromination of 4-methylphenylamine to form 2-bromo-4-methylphenylamine. This intermediate is then diazotized using sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt. The diazonium salt is subsequently coupled with phenol under alkaline conditions to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Bromo-4-methylphenyl)diazenyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The azo group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromine atom under suitable conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-[(2-Bromo-4-methylphenyl)diazenyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 4-[(2-Bromo-4-methylphenyl)diazenyl]phenol involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The phenolic group can form hydrogen bonds and participate in various biochemical pathways. The bromine atom can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2-Bromo-4-methylphenyl)diazenyl]phenol
- 4-[(2-Bromo-4-methylphenyl)diazenyl]aniline
- 4-[(2-Bromo-4-methylphenyl)diazenyl]benzoic acid
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the bromine atom and the methyl group on the phenyl ring influences its reactivity and stability, making it suitable for specific applications in dye and pigment industries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
